molecular formula C9H14O4S3 B2948697 Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl- CAS No. 355120-40-0

Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-

Cat. No.: B2948697
CAS No.: 355120-40-0
M. Wt: 282.39
InChI Key: KFNUBPMMXWWWGU-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] is an organic sulfur compound with the chemical formula C9H14O4S3. It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents. This compound is known for its strong sulfur-containing structure and antioxidant properties .

Mechanism of Action

Target of Action

It is known that the compound is an organic sulfur compound , which suggests that it may interact with biological systems that are sensitive to sulfur-containing compounds.

Mode of Action

It is known that the compound has a strong sulfur-containing structure , which may contribute to its interactions with its targets.

Biochemical Pathways

Given its use as a preservative and antioxidant , it may be involved in pathways related to oxidative stress and preservation of biological materials.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents , which may influence its bioavailability and distribution within the body.

Result of Action

Given its use as a preservative and antioxidant , it may help to prevent oxidative damage and prolong the shelf-life of biological materials.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be used in a well-ventilated area to avoid inhalation of gases . It should also be stored properly, away from sources of ignition and oxidizing agents .

Preparation Methods

The synthesis of propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] typically involves the reaction of corresponding sulfur-containing compounds with 2-methylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive sulfur compounds safely .

Chemical Reactions Analysis

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organic compounds. In biology, it is studied for its antioxidant properties and potential use as a preservative. In medicine, it is explored for its potential therapeutic effects due to its sulfur-containing structure. In industry, it is used as an additive in rubber and other materials to enhance their properties .

Comparison with Similar Compounds

Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-] is unique due to its specific sulfur-containing structure. Similar compounds include 2,2’-[carbonothioylbis(thio)]bis[2-methylpropanoic acid] and 2,2’-[thiocarbonylbis(sulfanediyl)]bis[2-methylpropanoic acid]. These compounds share similar chemical properties but differ in their specific molecular structures and applications .

Properties

IUPAC Name

2-(2-carboxypropan-2-ylsulfanylcarbothioylsulfanyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S3/c1-8(2,5(10)11)15-7(14)16-9(3,4)6(12)13/h1-4H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNUBPMMXWWWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC(=S)SC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355120-40-0
Record name 2,2'-(Carbonothioyldisulfanediyl)bis(2-methylpropanoic acid)
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